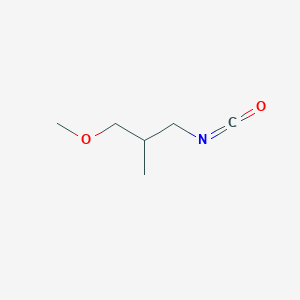

![molecular formula C21H16N4O4 B2921451 N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide CAS No. 850930-20-0](/img/structure/B2921451.png)

N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have attracted significant interest due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The method is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .科学的研究の応用

Radiolabeling and Imaging Applications

The development of radiolabeled compounds such as [11C]L-159,884, a potent and selective ligand for the AT1 receptor, illustrates the use of imidazo[1,2-a]pyridine derivatives in the field of medical imaging. These compounds are prepared through specific synthetic routes involving the methylation of desmethyl phenolic precursors, showcasing the potential of such chemical structures in enhancing imaging techniques for diagnostic purposes (Hamill et al., 1996).

Synthetic Methodologies and Chemical Structures

Research into the synthesis of imidazo[1,2-a]pyridines and their rearrangements reveals the chemical versatility and reactivity of these compounds. For instance, the reaction of 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones with triethylamine to yield imidazo[1,2-a]pyridines and indoles demonstrates a broad synthetic utility in creating various heterocyclic compounds, which are of significant interest in medicinal chemistry (Khalafy et al., 2002).

Crystal Structure Analysis

The crystal structure analysis of 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde highlights the importance of structural studies in understanding the molecular geometry and interactions within crystals. Such analyses provide valuable insights into the physical and chemical properties of compounds, essential for the development of new materials and drugs (Koudad et al., 2015).

Material Science and Luminescence

In material sciences, the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives with large Stokes' shifts and their incorporation into luminescent materials demonstrate the application of these compounds in creating low-cost, high-performance luminescent materials. These findings suggest potential uses in various optical devices and sensors (Volpi et al., 2017).

Anticancer Research

The design and synthesis of selenylated imidazo[1,2-a]pyridines for breast cancer chemotherapy exemplify the therapeutic potential of these compounds. Their ability to inhibit cell proliferation and induce apoptosis through Akt-mediated regulation and DNA cleavage underscores the relevance of imidazo[1,2-a]pyridines in developing novel anticancer agents (Almeida et al., 2018).

将来の方向性

作用機序

Target of Action

Similar compounds, such as imidazo[1,2-a]pyridine derivatives, have been found to inhibit theCyclooxygenase (COX) enzyme . COX plays a crucial role in converting arachidonic acid to inflammatory mediators .

Mode of Action

Based on the properties of similar compounds, it can be inferred that it may interact with its target, the cox enzyme, and inhibit its activity . This inhibition could lead to a decrease in the production of inflammatory mediators .

Biochemical Pathways

The compound likely affects the arachidonic acid cascade , given that its potential target is the COX enzyme . The COX enzyme is key in this pathway, converting arachidonic acid to prostaglandin H2 (PGH2), which is then converted to various prostanoids by different synthase enzymes . These prostanoids play a role in many inflammatory processes .

Result of Action

The result of the compound’s action would likely be a reduction in inflammation, pain, and fever caused by prostaglandins, given its potential inhibition of the COX enzyme . This is based on the known effects of COX inhibitors .

特性

IUPAC Name |

N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O4/c1-29-17-10-8-14(9-11-17)19-20(24-12-3-2-7-18(24)22-19)23-21(26)15-5-4-6-16(13-15)25(27)28/h2-13H,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYWSZKQTLYGXHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2921370.png)

![(3S)-1-[2-(4-Chlorophenoxy)-2-methylpropanoyl]piperidine-3-carboxylic acid](/img/structure/B2921372.png)

![N-(2,4-dimethoxyphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2921379.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2,3,4-trimethoxyphenyl)methanone](/img/structure/B2921381.png)

![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2921385.png)

![ethyl 3-carbamoyl-2-[(4-phenylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2921386.png)

![N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2921387.png)

![Tert-butyl N-[1-[1-[4-[(prop-2-enoylamino)methyl]benzoyl]piperidin-4-yl]ethyl]carbamate](/img/structure/B2921390.png)

![3-methyl-1-(6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine](/img/structure/B2921391.png)